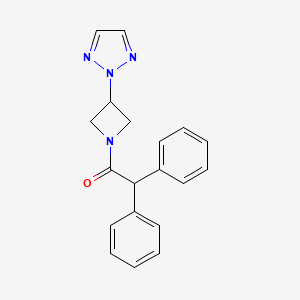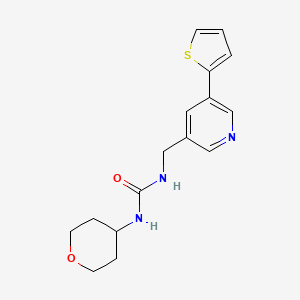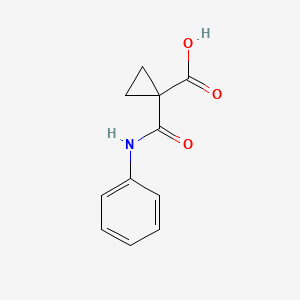
Ethyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C20H19ClN2O4 and its molecular weight is 386.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has delved into the synthesis and chemical properties of quinoline derivatives, exploring their potential as intermediates for further chemical transformations. For instance, studies on the synthesis of proerythrinadienone and morphinandienone systems have explored phenolic oxidative coupling and photochemical reactions, indicating the utility of quinoline derivatives in complex organic syntheses (Kametani et al., 1971). Additionally, research on the preparation of 6-oxodecahydroisoquinoline-3-carboxylates has highlighted their use as intermediates for NMDA receptor antagonists, showcasing the importance of quinoline derivatives in medicinal chemistry (Ornstein et al., 1991).
Antimicrobial Applications
Quinoline derivatives have been investigated for their potential antibacterial properties. A study on quinoline-3-carboxylates as potential antibacterial agents demonstrated moderate activity against Bacillus subtilis and Vibrio cholera, indicating the relevance of these compounds in developing new antibacterial agents (Krishnakumar et al., 2012).
Antimicrobial and Antifungal Agents
Further research into quinazoline derivatives has shown their potential as antimicrobial and antifungal agents. The synthesis and characterization of new quinazolines with promising antibacterial and antifungal activities against various pathogens highlight the broad-spectrum potential of quinoline derivatives in pharmaceutical applications (Desai et al., 2007).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-methoxybenzaldehyde with ethyl 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction of the resulting Schiff base with sodium borohydride and subsequent esterification with ethyl chloroformate.", "Starting Materials": [ "2-methoxybenzaldehyde", "ethyl 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate", "sodium borohydride", "ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with ethyl 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of a base such as potassium carbonate to form the Schiff base.", "Step 2: Reduction of the Schiff base with sodium borohydride in methanol to form the corresponding amine.", "Step 3: Esterification of the amine with ethyl chloroformate in the presence of a base such as triethylamine to form the final product, Ethyl 8-chloro-4-((2-methoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |
Número CAS |
1251671-00-7 |
Fórmula molecular |
C20H19ClN2O4 |
Peso molecular |
386.83 |
Nombre IUPAC |
ethyl 8-chloro-4-[(2-methoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O4/c1-3-27-20(25)16-18(22-11-12-7-4-5-10-15(12)26-2)13-8-6-9-14(21)17(13)23-19(16)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |
Clave InChI |
KDUYBFUNHUSWSU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CC=C3OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2847501.png)
![Methyl 3-[(2,2-dimethoxyethyl)amino]propanoate](/img/structure/B2847503.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(pyrazin-2-yl)methanone](/img/structure/B2847504.png)
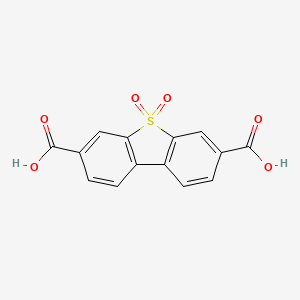
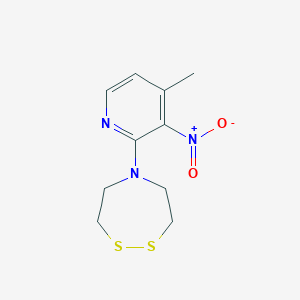
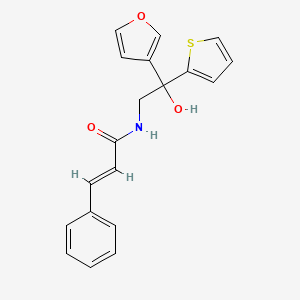
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethoxybenzamide](/img/structure/B2847512.png)

![2-[[1-(9-Methylpurin-6-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2847514.png)
